3-Vinylpiperidine

Synthetic Methodology Process Chemistry Piperidine Functionalization

Researchers requiring a chiral piperidine scaffold for stereoselective synthesis face limited options with 4-vinyl derivatives that lack asymmetric centers. 3-Vinylpiperidine solves this with a bifurcated reactivity profile enabling divergent access to cis/trans-epimers. - Enables [3,3] sigmatropic rearrangements for epivinyl cinchona alkaloid synthesis - Validated in asymmetric total synthesis of (+)-241 D via Ir-catalyzed allylic cyclization - Supplied as stable hydrochloride salt (95% purity) to ensure bench stability and handling ease

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B15227093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylpiperidine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC=CC1CCCNC1
InChIInChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,7-8H,1,3-6H2
InChIKeyLYMGNRHDFKUCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinylpiperidine Properties and Procurement


3-Vinylpiperidine (CAS 57502-49-5, free base; CAS 146667-88-1, hydrochloride salt) is a saturated six-membered nitrogen heterocycle bearing a reactive vinyl substituent at the 3-position. This structural feature confers a bifurcated reactivity profile: the basic secondary amine enables N-functionalization and salt formation, while the pendant vinyl group permits addition, cross-coupling, polymerization, and cycloaddition chemistry [1][2]. The compound is typically supplied as the hydrochloride salt (95% purity, MW 147.65, LogP 1.59) to ensure bench stability and ease of handling . Its conformational flexibility, with the vinyl group capable of adopting both axial and equatorial orientations, distinguishes its behavior in stereoselective transformations compared to regioisomeric vinylpiperidines [3].

Reactive handle Secondary amine and vinyl group enable N-functionalization, cross-coupling, and cycloaddition chemistry
Chiral scaffold Asymmetric center at C-3 provides stereochemical control absent in 4-vinyl analogs
Stable salt form Supplied as hydrochloride to ensure bench stability and reproducible handling

3-Vinylpiperidine: In-Class Analog Limitations


While 2-vinylpiperidine and 4-vinylpiperidine share the same molecular formula and vinylpiperidine classification, their substitution patterns diverge markedly in both reactivity and stereochemical outcomes. The 3-position creates an asymmetric center in 3-vinylpiperidine, introducing chiral complexity absent in the meso 4-vinyl analog. In Diels-Alder cycloadditions, vinylpiperideines exhibit divergent stereoselectivity dependent on detailed diene structure and ring position, with computational studies confirming that regiochemistry alters transition-state energetics and facial selectivity [1]. In polymer science, 2- and 3-vinylpiperidine are explicitly noted to yield poor polymerizability, if any, while 4-vinyl derivatives readily form commercial polymers [2]. Thus, substituting a 4-vinyl building block for a 3-vinyl analog without accounting for these position-dependent effects leads to failed polymerizations, unexpected stereochemical outcomes, and irreproducible synthetic results.

Polymerizability mismatch
3-Vinylpiperidine shows poor polymerization yields; 4-vinyl isomer forms commercial polymers. Using 3-vinyl as a monomer may lead to low or no polymer product.
Stereochemical divergence
3-Vinyl introduces chirality, while 4-vinyl is achiral. 2-Vinyl undergoes different ring-expansion chemistry. Regioisomer substitution can derail asymmetric synthesis plans.
Reactivity pathway shift
Diels-Alder stereoselectivity and [3,3] rearrangement pathways are position-dependent. Substituting 2- or 4-vinyl analogs may alter stereochemical outcomes.

3-Vinylpiperidine Selection Guide


Synthetic Route Efficiency

The synthesis of 3-vinylpiperidine via the Lowen-Almond route proceeds from commercially available ethyl 3-pyridylacetate, representing a practical entry into 3-substituted vinylpiperidines that avoids the low-yielding direct vinylation protocols characteristic of 2- and 4-vinyl analogs [1]. In contrast, the patent literature explicitly documents that 2- and 3-vinylpiperidine monomers yield poor polymeric products, if any, compared to 4-vinylpiperidine derivatives [2]. This synthetic tractability at the 3-position, combined with the ability to access chiral material, provides a procurement rationale distinct from other vinylpiperidine regioisomers.

Synthetic route & polymerizability
Head-to-head
Efficient synthesis from ethyl 3-pyridylacetate; poor polymerization yield (qualitative)
Defines 3-vinyl as small-molecule building block, not polymer monomer
2- and 3-vinyl monomers give “poor yields, if any”; 4-vinyl yields commercial polymers (EP0074774A2)
Synthetic Methodology Process Chemistry Piperidine Functionalization

Stereochemical Epimerization via [3,3] Rearrangement

4-Alkyl-3-vinylpiperidines undergo cis-trans isomerization via a [3,3] sigmatropic rearrangement when treated with formaldehyde, enabling access to epivinyl isomers relevant to cinchona alkaloid synthesis [1]. This stereochemical lability is unique to the 3-vinyl substitution pattern; the 4-vinylpiperidine scaffold lacks the adjacent stereocenter and conjugated allylic system required for this thermal rearrangement. The rearrangement allows equilibration between cis- and trans-isomers, a transformation not available to 2-vinylpiperidines, which undergo alternative aza-Claisen rearrangements that yield ring-expanded lactams rather than stereochemical interconversion [2].

Epimerization via [3,3] shift
Head-to-head
cis-trans isomerization via [3,3] sigmatropic rearrangement with formaldehyde
Enables stereochemical tuning unique to 3-vinyl substitution
2-Vinyl analogs undergo aza-Claisen rearrangement to ring-expanded lactams, not stereochemical equilibration
Stereoselective Synthesis Chiral Building Blocks Alkaloid Synthesis

Physicochemical Profile: LogP and Molecular Descriptors

3-Vinylpiperidine hydrochloride (CAS 146667-88-1) exhibits a calculated LogP of 1.59 with a rotatable bond count of 1 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.71 . For comparison, 1-methyl-3-vinylpiperidine hydrochloride, bearing N-methylation, shows an elevated LogP of 1.98, representing a ΔLogP of +0.39 . This quantitative difference directly informs permeability and solubility predictions in drug discovery programs. The free base 3-vinylpiperidine (CAS 57502-49-5) has a LogP of 1.16 and molecular weight of 111.19 . These property values position 3-vinylpiperidine as a moderately lipophilic secondary amine with significant sp³ character, favorable for CNS drug-like space compared to more planar aromatic heterocycles.

Lipophilicity (LogP)
Data to verify
LogP 1.59 (HCl salt); ΔLogP +0.39 vs N-methyl derivative
Informs CNS MPO scoring and solubility predictions for lead optimization
Calculated values; experimental validation recommended
Medicinal Chemistry ADME Properties Compound Triage

Conformational Equilibrium vs. 4-Vinyl Analogs

Quantum chemical calculations on N-substituted piperidines reveal that compounds bearing π-systems (including vinyl groups) exhibit dual equatorial and axial conformer populations, unlike N-alkylpiperidines which adopt exclusively equatorial conformations [1]. For 3-vinylpiperidine specifically, the vinyl substituent at the 3-position creates an asymmetric center, with the equatorial conformer energetically favored over axial by approximately 0.2–0.9 kcal/mol in non-interacting solvents—a preference that can be exploited in stereoselective transformations [1]. In contrast, 4-vinylpiperidine lacks a stereocenter at the substitution site, offering no conformational handle for asymmetric induction. This conformational flexibility, coupled with the chiral center, provides a distinct advantage for enantioselective synthesis that 4-vinyl analogs cannot replicate.

Conformation & chirality
Class-level inference
Equatorial conformer favored by 0.2–0.9 kcal/mol; chiral center present
Conformational handle for enantioselective synthesis; 4-vinyl lacks chiral induction
DFT calculations on N-substituted piperidines; solvent effects may shift populations
Computational Chemistry Conformational Analysis Structure-Based Design

3-Vinylpiperidine Research & Industrial Applications


Chiral Building Block for Alkaloid Synthesis

Medicinal chemistry groups synthesizing piperidine-containing alkaloids (e.g., cinchona alkaloids, dendrobate alkaloids) should prioritize 3-vinylpiperidine derivatives for their demonstrated utility in stereoselective transformations. The [3,3] sigmatropic rearrangement enables access to both cis- and trans-epimers of 4-alkyl-3-vinylpiperidines, directly relevant to epivinyl cinchona alkaloids [1]. Furthermore, iridium-catalyzed allylic cyclization using vinylpiperidine building blocks (2a and 2b) has been validated in the asymmetric total synthesis of (+)-241 D and related alkaloids, demonstrating that 3-vinylpiperidine-derived intermediates can be synthesized with high selectivity using enantiomeric catalysts [2]. The chiral nature of the 3-position, coupled with the configurational switch capability of the vinyl group, enables divergent access to multiple stereoisomers from a common precursor—a capability absent in 4-vinylpiperidine building blocks.

CNS-Targeted Compound Libraries

Pharmaceutical discovery teams developing CNS-active compounds should select 3-vinylpiperidine for its favorable physicochemical profile. With a calculated LogP of 1.16 (free base) and Fsp³ of 0.71, the scaffold resides in a drug-like space suitable for blood-brain barrier penetration while maintaining adequate solubility [1][2]. Patents covering 3- and 4-substituted piperidine compounds for depression, anxiety, and pain disorders (EP-2283000-A2) confirm the pharmaceutical relevance of this substitution pattern . Additionally, piperidine derivatives acting as NK3 receptor antagonists for depression, psychosis, Parkinson's disease, and schizophrenia have been disclosed . The vinyl handle permits late-stage diversification via cross-coupling or addition chemistry, enabling rapid SAR exploration without de novo scaffold synthesis.

Functionalized Piperidine Intermediate

Process R&D groups requiring scalable access to 3-substituted piperidines should consider 3-vinylpiperidine as a key intermediate. The established synthesis from ethyl 3-pyridylacetate provides a reliable, literature-validated route that avoids the low yields associated with direct 3-position functionalization [1]. The methodology for converting functionalized imines into 3-vinylpiperidines, 3-ethylidenepiperidines, and 5-functionalized tetrahydropyridines via reaction with nucleophiles and bases is well-documented, offering multiple downstream diversification pathways [2]. Unlike 2- or 4-vinylpiperidines, the 3-vinyl derivative enables access to 5-functionalized-1,2,3,4-tetrahydropyridines, which serve as dienes in Diels-Alder reactions with N-phenylmaleimide to produce octahydro-1H-pyrrolo[3,4-h]quinoline-1,3-diones—complex polycyclic scaffolds of pharmaceutical interest [2].

Small-Molecule and Ligand Synthesis

Given the documented poor polymerization yields of 2- and 3-vinylpiperidine relative to 4-vinyl analogs [1], procurement and R&D teams should direct 3-vinylpiperidine exclusively toward small-molecule applications rather than polymer synthesis. The reactive vinyl group is ideally suited for constructing monomeric functionalized piperidines, serving as a handle for Heck coupling, hydroboration, epoxidation, and thiol-ene click chemistry. In catalysis, polysubstituted piperidine derivatives can be accessed in up to 96% yield via rhodium-catalyzed tandem reactions of N-sulfonyl-1,2,3-triazole and vinyl ether [2], demonstrating the viability of vinylpiperidines in transition-metal-catalyzed transformations. For applications requiring piperidine-containing ligands or organocatalysts, the 3-vinylpiperidine scaffold offers a chiral, functionalizable core that 4-vinyl derivatives cannot provide.

Application
Selection Property
Validation Focus
Alkaloid stereochemical diversification
[3,3] sigmatropic rearrangement capability for cis/trans epimer access
Confirm epivinyl isomer ratio and stereochemical fidelity under reaction conditions
CNS compound library design
Physicochemical profile (LogP, Fsp³) supportive of blood-brain barrier penetration
Assess CNS MPO score, solubility, and permeability in predictive assays
Scalable 3-substituted piperidine intermediate
Reliable synthesis from ethyl 3-pyridylacetate with downstream diversification
Monitor process yield, purity, and scalability; avoid 4-vinyl polymer contamination
Small-molecule functionalization (non-polymer)
Vinyl reactivity for cross-coupling, hydroboration, epoxidation; chiral core
Confirm monomeric product formation; rule out polymerization under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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